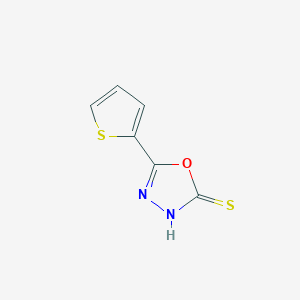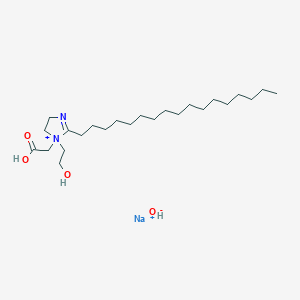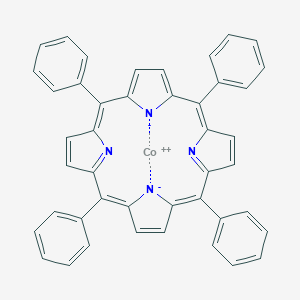
Mésotétraphénylporphine de cobalt(II)
Vue d'ensemble
Description
Cobalt(II) meso-tetraphenylporphine (CoTPP) is a coordination complex of cobalt, an essential trace mineral, and an organic ligand known as meso-tetraphenylporphine. CoTPP is widely used in scientific research due to its unique properties and ability to bind to other molecules. CoTPP has been studied for its biochemical and physiological effects as well as its potential applications in lab experiments.
Applications De Recherche Scientifique
Synthèse et caractérisation
Le Cobalt TPP et ses dérivés sont synthétisés avec des rendements satisfaisants et quantitatifs . Les structures chimiques de ces composés synthétisés sont confirmées par diverses techniques spectroscopiques telles que la spectroscopie FT-IR, RMN 1H, MS, UV-visible et de fluorescence .
Propriétés photophysiques
Les propriétés photophysiques du Cobalt TPP, telles que leurs coefficients d'extinction molaire, les rendements quantiques de fluorescence et les durées de vie, sont déterminées et comparées à celles de la mésotétraphénylporphyrine .
Comportements électrochimiques
Les comportements électrochimiques du Cobalt TPP sont examinés à l'aide de la voltampérométrie cyclique . Cette propriété le rend utile dans les applications électrochimiques.
Propriétés diélectriques
Les propriétés diélectriques telles que la conductivité et les parties réelle et imaginaire du module diélectrique du Cobalt TPP sont étudiées en fonction de la température et de la fréquence . L'analyse d'impédance est réalisée à l'aide de tracés de Cole-Cole pour élucider le mécanisme de conduction électrique .
Pouvoir catalytique
Le pouvoir catalytique du Cobalt TPP est étudié pour la dégradation du bleu de méthylène (MB) et du violet cristal (CV) . Les résultats révèlent que le Cobalt TPP peut être utilisé comme catalyseur pour la décoloration des colorants en présence de H2O2 .
Propriétés d'adsorption
Les propriétés d'adsorption du Cobalt TPP sont étudiées pour la dégradation du bleu de méthylène (MB) et du violet cristal (CV) . Cette propriété le rend utile dans les applications d'adsorption.
Applications dans divers domaines
Le Cobalt TPP a des applications potentielles dans divers domaines, tels que la catalyse, la photocatalyse, les fils moléculaires, les réactifs sensibles en photothérapie dynamique (PDT) pour les tumeurs et les cancers, les colorants et pigments fonctionnels, les cellules solaires, le transfert d'énergie et la capture de lumière
Mécanisme D'action
Target of Action
Cobalt(II) meso-tetraphenylporphine (Cobalt TPP) is a metalloporphyrin that primarily targets organic dyes such as methylene blue (MB) and crystal violet (CV) for degradation . It acts as a catalyst in the presence of hydrogen peroxide (H2O2) to facilitate the decolorization of these dyes .
Mode of Action
Cobalt TPP interacts with its targets (organic dyes) through a catalytic process. The compound’s electrochemical behaviors were examined using cyclic voltammetry (CV), which revealed its ability to facilitate the degradation of dyes . The catalytic power and the adsorption properties of Cobalt TPP were studied, and it was found that it can be used as a catalyst for the decolorization of dyes in the presence of H2O2 .
Biochemical Pathways
It is known that the compound plays a significant role in the catalytic degradation of organic dyes . This suggests that it may influence pathways related to dye degradation and removal.
Result of Action
The primary result of Cobalt TPP’s action is the degradation of organic dyes. In the presence of H2O2, Cobalt TPP acts as a catalyst to facilitate the decolorization of dyes such as methylene blue (MB) and crystal violet (CV) . This suggests that the compound has significant potential for use in applications related to dye degradation and environmental remediation.
Action Environment
The efficacy and stability of Cobalt TPP are influenced by various environmental factors. For instance, its catalytic activity in dye degradation is carried out in the presence of H2O2 . Furthermore, the compound is soluble in solvents and forms a deep-colored solution . It also exhibits high stability towards oxygen and moisture . These characteristics suggest that the compound’s action, efficacy, and stability can be influenced by factors such as the presence of other chemicals (like H2O2), solvent type, and environmental conditions (like temperature and humidity).
Safety and Hazards
Orientations Futures
Square-planar cobalt(II) systems have emerged as powerful carbene transfer catalysts for the synthesis of numerous (hetero)cyclic compounds via cobalt(III)–carbene radical intermediates . These systems tend to react via single-electron radical-type pathways that provide new and useful catalytic protocols .
Analyse Biochimique
Biochemical Properties
Cobalt(II) meso-tetraphenylporphine exhibits unique photophysical properties, including molar extinction coefficients, fluorescence quantum yields, and lifetimes . These properties are determined and compared with those of meso-tetraphenylporphyrin . Furthermore, the electrochemical behaviors of Cobalt(II) meso-tetraphenylporphyrin were examined using cyclic voltammetry .
Cellular Effects
The cellular effects of Cobalt(II) meso-tetraphenylporphine are primarily observed in its role as a catalyst for the decolorization of dyes in the presence of H2O2 . This suggests that it may interact with various cellular processes, potentially influencing cell function.
Molecular Mechanism
It is known that the compound can form a complex with cobalt, which is used for electrolytic proton or water reduction . This suggests that Cobalt(II) meso-tetraphenylporphyrin may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound exhibits dielectric properties such as conductivity and the real and imaginary parts of the dielectric modulus, which are investigated as a function of temperature and frequency .
Transport and Distribution
Given its solubility in solvents, it may be transported and distributed within cells and tissues via passive diffusion or active transport mechanisms .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cobalt(II) meso-tetraphenylporphine involves the reaction of Cobalt(II) acetate with meso-tetraphenylporphine in the presence of a base.", "Starting Materials": [ "Cobalt(II) acetate", "meso-tetraphenylporphine", "base (e.g. potassium hydroxide)" ], "Reaction": [ "Dissolve Cobalt(II) acetate and meso-tetraphenylporphine in a suitable solvent (e.g. dichloromethane).", "Add the base to the solution and stir for several hours at room temperature.", "Filter the resulting solid and wash with a suitable solvent to remove any impurities.", "Dry the product under vacuum to obtain Cobalt(II) meso-tetraphenylporphine." ] } | |
Numéro CAS |
14172-90-8 |
Formule moléculaire |
C44H30CoN4+2 |
Poids moléculaire |
673.7 g/mol |
Nom IUPAC |
cobalt(2+);5,10,15,20-tetraphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H30N4.Co/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,45,48H;/q;+2 |
Clé InChI |
OEWIYYALAUABQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Co+2] |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Co+2] |
Pictogrammes |
Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Cobalt(II) meso-tetraphenylporphine interact with nitrobenzene and chlorobenzene, and what are the downstream effects that enable their detection?
A1: While the paper doesn't delve into the specific interaction mechanism between Co-TPP and the target molecules, it highlights that the incorporation of Co-TPP onto carbon nanotubes significantly enhances the sensitivity and selectivity towards nitrobenzene and chlorobenzene vapors []. This suggests that Co-TPP likely interacts with these analytes through a combination of weak interactions, such as π-π stacking and van der Waals forces. These interactions could lead to changes in the electrical properties of the carbon nanotube composite material, which can then be measured and correlated to the presence and concentration of the target analytes. Further research is needed to elucidate the exact nature of these interactions and the specific sensing mechanism.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





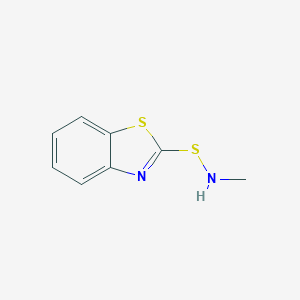

![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)
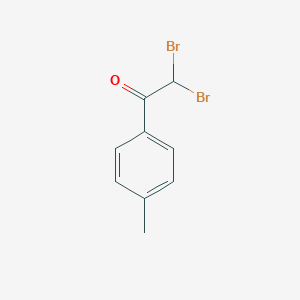

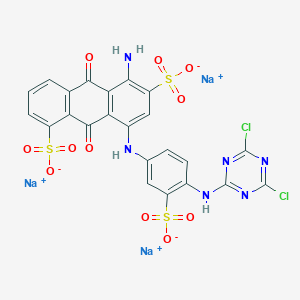
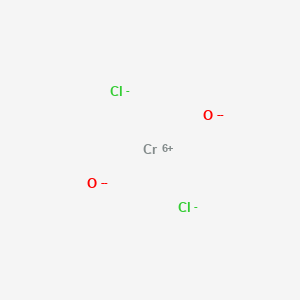
![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)

